molecular formula C16H11BrClNO B297457 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde

5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde

Katalognummer: B297457
Molekulargewicht: 348.62 g/mol
InChI-Schlüssel: LWNJVOCCPXQPDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The synthesis of this compound is a complex process that involves several steps.

Wirkmechanismus

The mechanism of action of 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. Additionally, this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to induce apoptosis in several cancer cell lines, including breast cancer and prostate cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde in lab experiments is its potent antibacterial and antifungal properties. This makes it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer properties, which makes it a potential candidate for the development of new cancer treatments.
One of the limitations of using this compound in lab experiments is its complex synthesis method. This makes it difficult and time-consuming to produce large quantities of this compound. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the research on 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde. One potential direction is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments. Finally, the potential anticancer properties of this compound should be further explored to determine its potential as a new cancer treatment.

Synthesemethoden

The synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde involves several steps. The first step is the synthesis of 4-chlorobenzyl bromide, which is then reacted with indole to form 5-bromo-1-(4-chlorobenzyl)-1H-indole. This intermediate compound is then oxidized to form 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carboxaldehyde, which is further converted to this compound.

Wissenschaftliche Forschungsanwendungen

5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde has several potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, which makes it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer properties, which makes it a potential candidate for the development of new cancer treatments.

Eigenschaften

Molekularformel

C16H11BrClNO

Molekulargewicht

348.62 g/mol

IUPAC-Name

5-bromo-1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde

InChI

InChI=1S/C16H11BrClNO/c17-13-3-6-16-15(7-13)12(10-20)9-19(16)8-11-1-4-14(18)5-2-11/h1-7,9-10H,8H2

InChI-Schlüssel

LWNJVOCCPXQPDU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl

Kanonische SMILES

C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.